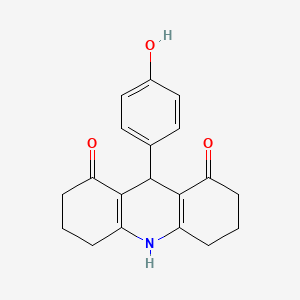

9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acridinedione derivatives, including those similar to the 9-(4-hydroxyphenyl) variant, involves complex chemical reactions that yield compounds with significant structural diversity. For example, the synthesis and characterization of derivatives have been documented, demonstrating the formation of compounds with orthorhombic or monoclinic space groups, featuring distinct crystalline structures and stabilized by various intermolecular interactions, including hydrogen bonding and van der Waals forces (Palani et al., 2005). These synthesis approaches highlight the versatility of acridinedione chemistry and the ability to tailor these compounds for specific applications through modification of their phenyl groups and methylation patterns.

Molecular Structure Analysis

The molecular structure of acridinedione derivatives is characterized by their crystalline form, which has been extensively studied through X-ray diffraction methods. The analysis reveals that these compounds typically crystallize in either orthorhombic or monoclinic space groups, with specific cell parameters and crystalline volumes indicating a high degree of molecular packing and stability. The structures are further stabilized by N-H...O and C-H...O types of intermolecular interactions, alongside van der Waals forces, which contribute to their distinct physical properties and reactivity (Shi et al., 2007).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study by Singh et al. (2020) found that acridinedione derivatives are effective as corrosion inhibitors for N80 steel in acidic environments. These compounds, specifically ACD-1 and ACD-2, were synthesized and demonstrated high efficiency in preventing steel corrosion, with ACD-2 showing a maximum efficiency of 97.3%. Their adsorption followed the Langmuir isotherm model, and electrochemical studies supported their effectiveness. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provided insights into the intermolecular interactions and dynamics of these inhibitors (Singh et al., 2020).

Crystal Structure Analysis

Kour et al. (2014) synthesized two acridinedione derivatives and analyzed their crystal structures. They noted that the 1,4-dihydropyridine (DHP) ring in these compounds adopts a boat conformation, and the dione rings exhibit sofa and half-chair conformations. This study highlighted the importance of intermolecular N–H⋯O and C–H⋯O interactions in stabilizing the crystal packing (Kour et al., 2014).

Antimicrobial Evaluations

Research by Shanmugasundaram et al. (2022) involved the synthesis of acetyloxyphenyl-1,2,3-triazole linked hexahydro acridinediones. These compounds were derived from 10-(2-hydroxyphenyl)-hexahydro acridinediones and showed potential antimicrobial properties. This study underscores the versatility of acridinedione derivatives in developing new antimicrobial agents (Shanmugasundaram et al., 2022).

Photocatalytic Oxidation

Ohkubo et al. (2006) discovered that the acridinium ion functions as an effective photocatalyst for the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light. This demonstrates the utility of acridinedione derivatives in green chemistry applications, particularly in catalysis and organic synthesis (Ohkubo et al., 2006).

Eigenschaften

IUPAC Name |

9-(4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-12-9-7-11(8-10-12)17-18-13(3-1-5-15(18)22)20-14-4-2-6-16(23)19(14)17/h7-10,17,20-21H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRCZBFNPLFEDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5545995.png)

![5-[(2,3,5,6-tetrafluorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5546007.png)

![1-(2-chlorophenyl)-4-[(tetrahydro-2-furanylmethoxy)acetyl]-2-piperazinone](/img/structure/B5546019.png)

![1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5546027.png)

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546035.png)

![2-[(2-fluorobenzoyl)amino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5546046.png)

![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5546061.png)

![5-ethyl-4-{3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-methylpyrimidine](/img/structure/B5546065.png)

![ethyl 2-amino-1-(4-bromophenyl)-6,7-dinitro-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5546080.png)

![10,11-dimethyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5546082.png)

![3-{[3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B5546085.png)

![4-{[2-(benzyloxy)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546093.png)